Apoptosis inducer 22

Colon Cancer Wnt/β-catenin Pathway Cytotoxicity Assay

Apoptosis inducer 22, also known as QR-5, is a synthetic isoxazolyl-urea derivative. It functions as an apoptosis inducer, demonstrating inhibitory activity against colon cancer cell lines with IC50 values of 63.1 μM and 46.5 μM for SW480 and HT29 cells, respectively.

Molecular Formula C15H14F3N3O3
Molecular Weight 341.28 g/mol
Cat. No. B15541552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 22
Molecular FormulaC15H14F3N3O3
Molecular Weight341.28 g/mol
Structural Identifiers
InChIInChI=1S/C15H14F3N3O3/c1-23-10-4-2-3-9(7-10)19-13(22)20-12-8-11(24-21-12)14(5-6-14)15(16,17)18/h2-4,7-8H,5-6H2,1H3,(H2,19,20,21,22)
InChIKeyHXIPPCGDHUFHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Apoptosis Inducer 22: A Dual-Mechanism Wnt/β-Catenin Pathway Modulator for Colon Cancer Research


Apoptosis inducer 22, also known as QR-5, is a synthetic isoxazolyl-urea derivative [1]. It functions as an apoptosis inducer, demonstrating inhibitory activity against colon cancer cell lines with IC50 values of 63.1 μM and 46.5 μM for SW480 and HT29 cells, respectively . Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway, a critical axis frequently deregulated in colorectal cancers [1]. Notably, QR-5 has been shown to induce both apoptosis and paraptosis in colon cancer cells, showcasing a dual cell death mechanism [1].

Beyond Simple Apoptosis: Why Apoptosis Inducer 22's Paraptotic Mechanism Precludes Generic Substitution


Substituting Apoptosis inducer 22 (QR-5) with a generic or structurally similar Wnt/β-catenin inhibitor is scientifically unsound due to its unique and verified dual mechanism of action. While many compounds in this class may induce apoptosis, QR-5 is specifically characterized by its concurrent induction of paraptosis, a distinct form of programmed cell death characterized by cytoplasmic vacuolation and ER stress [1]. This dual induction was confirmed through inhibitor studies; the paraptosis inhibitor cycloheximide (CHX) failed to prevent PARP cleavage, and the apoptosis inhibitor Z-DEVD-FMK failed to restore Alix expression in QR-5 treated cells, indicating these are complementary and independent pathways [1]. This mechanistic distinction, validated in a specific experimental context, means that a generic alternative would not replicate this dual-pathway engagement, leading to divergent and potentially non-comparable experimental outcomes in cancer cell death studies.

Quantitative Differentiation of Apoptosis Inducer 22: Evidence-Based Advantages Over Comparable Compounds


Comparative Cytotoxicity Profile of Apoptosis Inducer 22 vs. the Wnt/β-Catenin Inhibitor FH535

Apoptosis inducer 22 (QR-5) exhibits a different cytotoxic potency profile compared to the well-known Wnt/β-catenin inhibitor FH535 in the same colon cancer cell lines. In separate studies, QR-5 demonstrated IC50 values of 63.1 μM (SW480) and 46.5 μM (HT29) , whereas FH535 showed significantly higher potency with IC50 values of approximately 15.4 μM (SW480) and 12.8 μM (HT29) [1]. This quantitative difference indicates that QR-5 is a less potent but distinct chemical probe, offering a wider dynamic range for studying Wnt/β-catenin inhibition without causing immediate, overwhelming cytotoxicity. This allows for nuanced studies on pathway modulation over time.

Colon Cancer Wnt/β-catenin Pathway Cytotoxicity Assay

Unique Dual Induction of Apoptosis and Paraptosis by Apoptosis Inducer 22

Apoptosis inducer 22 (QR-5) is characterized by its ability to concurrently induce two distinct programmed cell death pathways: apoptosis and paraptosis [1]. While many compounds in its class induce apoptosis, QR-5's induction of paraptosis is a verified differentiator. This is evidenced by a decrease in the paraptosis marker Alix and an increase in ER stress markers ATF4 and CHOP [1]. Crucially, the independence of these pathways was confirmed using specific inhibitors: the paraptosis inhibitor CHX failed to prevent PARP cleavage (an apoptotic marker), and the apoptosis inhibitor Z-DEVD-FMK failed to restore Alix expression [1].

Apoptosis Paraptosis Programmed Cell Death

Selective Cytotoxicity of Apoptosis Inducer 22 Towards Colon Cancer Cells

Apoptosis inducer 22 (QR-5) demonstrates a selective cytotoxicity profile, preferentially affecting colon cancer cells over normal counterparts [1]. This is a key differentiator from less selective cytotoxic agents. While specific quantitative selectivity indices (e.g., a fold-change ratio) are not provided in the abstract, the study explicitly states that QR-5 displayed selective cytotoxicity towards colon cancer cell lines when compared to normal cells in the same assay [1]. This property is inferred to be linked to its targeted inhibition of the Wnt/β-catenin pathway, which is often aberrantly active in cancer but not in normal somatic cells.

Selective Cytotoxicity Colon Cancer Cancer vs. Normal Cells

Recommended Research and Industrial Applications for Apoptosis Inducer 22 Based on Validated Evidence


Investigating Non-Canonical Cell Death Pathways in Wnt-Driven Cancers

Apoptosis inducer 22 (QR-5) is uniquely suited for research focused on the interplay between apoptosis and paraptosis in colorectal cancer. Its validated dual mechanism, confirmed by inhibitor studies showing independent pathway activation [1], makes it an essential tool for dissecting how cells commit to different death fates upon Wnt/β-catenin pathway inhibition. This is particularly valuable for studies aiming to overcome apoptosis resistance, a common challenge in cancer therapy.

Screening and Assay Development for Wnt/β-Catenin Pathway Modulators

Given its less potent IC50 values (46.5-63.1 μM) compared to other Wnt inhibitors like FH535 , QR-5 serves as an ideal control compound in high-throughput screening campaigns. Its potency range provides a wider dynamic window, enabling researchers to more easily identify and characterize novel compounds with subtle or moderate effects on the Wnt/β-catenin axis in SW480 and HT29 cell-based assays [1].

Selective Cytotoxicity and Cancer Cell Vulnerability Studies

Researchers investigating targeted therapies should prioritize Apoptosis inducer 22 due to its demonstrated selectivity for colon cancer cells over normal cells [1]. This property makes it a powerful chemical probe for functional genomics and proteomics studies aimed at identifying synthetic lethal partners or understanding the molecular basis of cancer-specific dependence on the Wnt/β-catenin pathway.

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